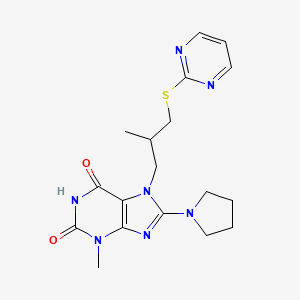

2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” is a white crystalline solid with high solubility in water . It is commonly used as a precursor for pesticides and glyphosate (a broad-spectrum herbicide), and as an organic synthesis reagent .

Synthesis Analysis

The synthesis of compounds similar to “2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” often involves the reaction of 1-(4-amino-1H-1,2,4-triazole-3-yl)ketone with sodium cyanate, followed by heating to generate the corresponding triazole derivatives. The final product is obtained through acid hydrolysis .Molecular Structure Analysis

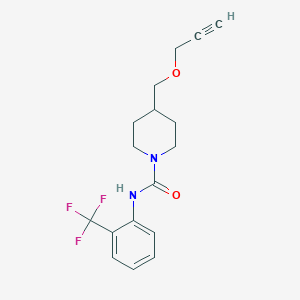

The molecular structure of “2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” consists of a 1,2,4-triazole ring, which contains two carbon and three nitrogen atoms . The 1,2,4-triazole ring is attached to a thioacetamide group, forming a sulfur-nitrogen bond .Chemical Reactions Analysis

Triazole compounds, including “2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide”, are known for their versatile biological activities. They can bind to a variety of enzymes and receptors in the biological system . The introduction of fluoro, chloro, and cyano groups at the p-position of the phenyl alkynyl or pyridinyl alkynyl side chain enhances their antifungal activity .Applications De Recherche Scientifique

- The compound’s sulfur-containing triazole moiety makes it an interesting ligand for constructing MOFs. Researchers have synthesized MOFs using 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide as a building block. These porous materials find applications in gas storage, catalysis, and drug delivery .

- Computational studies using density functional theory (DFT) have explored the nonlinear optical properties of derivatives containing the triazole scaffold. These investigations help design materials for optical devices and sensors .

Metal-Organic Frameworks (MOFs)

Nonlinear Optical Properties

Mécanisme D'action

Target of Action

The primary targets of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide are RAC-alpha serine/threonine-protein kinase and Glycogen synthase kinase-3 beta . These proteins play crucial roles in various cellular processes, including cell division, survival, and metabolism.

Mode of Action

It is believed to interact with its targets, potentially inhibiting their activity . This interaction can lead to changes in the cellular processes controlled by these proteins.

Result of Action

The molecular and cellular effects of 2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide’s action depend on its interaction with its targets and the subsequent changes in cellular processes. Given its potential inhibitory effects on its targets, it may lead to alterations in cell growth and survival .

Orientations Futures

The future directions for “2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide” and similar compounds could involve further exploration of their biological activities. For instance, some compounds have shown potent inhibitory activities against cancer cell lines , suggesting potential applications in cancer treatment. Additionally, the modification of these compounds, such as the introduction of different functional groups, could enhance their biological activities and expand their applications .

Propriétés

IUPAC Name |

2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4OS/c1-3-7-5(9-8-3)11-2-4(6)10/h2H2,1H3,(H2,6,10)(H,7,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKDMZUKFMTSGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

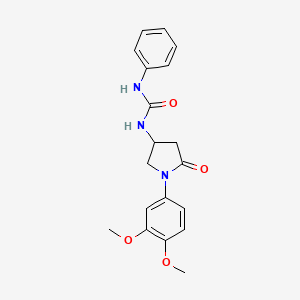

![2-methyl-1-(3-(o-tolyloxy)propyl)-1H-benzo[d]imidazole](/img/structure/B2807397.png)

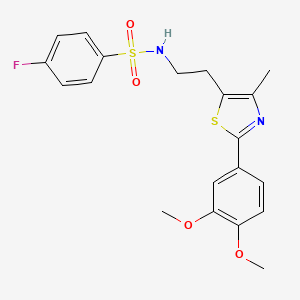

![4-ethoxy-N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B2807401.png)

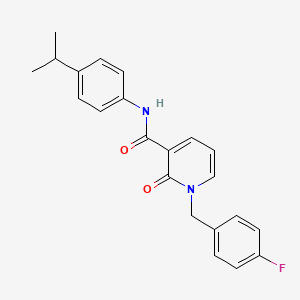

![4-methyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B2807404.png)

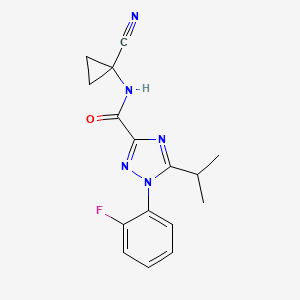

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)pyrrolidine-1-sulfonamide](/img/structure/B2807408.png)